molecular formula C11H16N2S B1333117 (4-Tert-butylphenyl)thiourea CAS No. 65259-90-7

(4-Tert-butylphenyl)thiourea

Cat. No. B1333117
CAS RN: 65259-90-7
M. Wt: 208.33 g/mol
InChI Key: CDQMIFDISMKPDE-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group substituted with a tert-butyl group. Thioureas are known for their wide range of applications, including their use in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyl compounds. In the context of (4-Tert-butylphenyl)thiourea, the synthesis could potentially involve the reaction of tert-butylphenyl amine with a thiocarbonyl source. For example, the synthesis of thiochroman-4-ones, which are structurally related to thioureas, has been reported to occur via the reaction of thiophenols with 3-methylbut-2-enoic acid in the presence of methane sulphonic acid, leading to tert-butylation of the aromatic ring . This suggests that similar conditions could be used to introduce the tert-butyl group onto the phenyl ring in the synthesis of (4-Tert-butylphenyl)thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex, with the potential for intramolecular and intermolecular hydrogen bonding. For instance, the crystal structure of a related thiourea compound showed intramolecular hydrogen bonds between the carbonyl and amidogen groups, as well as intermolecular interactions . These hydrogen bonding interactions are crucial for the stability and reactivity of thiourea compounds.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, often acting as catalysts or ligands. For example, primary amine-thioureas based on tert-butyl esters of natural amino acids have been synthesized and shown to catalyze Michael additions with high enantioselectivity . This indicates that (4-Tert-butylphenyl)thiourea could also exhibit catalytic activity in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the introduction of tert-butyl groups can increase the steric bulk and affect the solubility and melting point of the compound. The bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, a related compound, was characterized by various spectroscopic techniques, indicating that such complexes can have distinct absorption properties and potentially enhanced activity due to effective permeability .

Scientific Research Applications

  • Metal Complexes and Biological Activities : (4-Tert-butylphenyl)thiourea has been utilized in synthesizing metal complexes, such as with zinc, cadmium, and mercury. These complexes have shown promise in antioxidant and enzyme inhibition studies. For example, compounds containing tert-butylphenylthiourea demonstrated significant antioxidant potentials and enzyme inhibition capabilities (Rahman et al., 2020).

  • Potential Anticancer Applications : Research indicates the potential of tert-butylphenylthiourea derivatives in anticancer treatments. A study on a bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex highlighted its interactions with the ribonucleotide reductase enzyme, suggesting its potential as an anticancer agent (Ruswanto et al., 2021).

  • Insecticidal and Acaricidal Activities : Thiourea derivatives like N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron) have been shown to possess high insecticidal and acaricidal activity. This has led to the development of procedures for the radiosynthesis of these compounds for further study (Knox et al., 1992).

  • Catalysis in Organic Reactions : The use of cyclic thiourea, including derivatives with tert-butyl groups, has been explored in catalyzing Hiyama cross-coupling reactions. These compounds have shown efficiency in moderate to excellent yields, offering new avenues for chemical transformations (Wu et al., 2008).

  • Enzyme Inhibition and Mercury Sensing : Unsymmetrical thiourea derivatives, including tert-butylphenylthiourea, have been investigated for their anti-cholinesterase activity and potential as probes for detecting toxic metals like mercury (Rahman et al., 2021).

Safety And Hazards

The safety information for “(4-Tert-butylphenyl)thiourea” includes several hazard statements such as H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust, vapor, mist, or gas .

Future Directions

The future directions for “(4-Tert-butylphenyl)thiourea” and similar compounds could involve further development as potential antifungal agents , as well as exploration of their applications in the field of nanoparticles and as starting precursors in a large number of chemical reactions .

properties

IUPAC Name

(4-tert-butylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQMIFDISMKPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377560
Record name (4-tert-butylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylphenyl)thiourea

CAS RN

65259-90-7
Record name (4-tert-butylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-TERT.-BUTYLPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Wrigglesworth, CSJ Walpole, S Bevan… - Journal of medicinal …, 1996 - ACS Publications
Structural features of three regions of the capsaicin molecule necessary for agonist properties were delineated by a previously reported modular approach. These in vitro agonist effects …
Number of citations: 74 pubs.acs.org

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